

Cyclo(Tyr-Val): A Technical Guide to a Diketopiperazine Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Tyr-Val), a diketopiperazine secondary metabolite, has been identified in various microorganisms, including the fungus Nocardiopsis gilva and the bacterium Pseudomonas putida.[1][2] As a member of the 2,5-diketopiperazine class of cyclic peptides, it represents a structurally intriguing molecule. Despite its classification among a group of compounds known for diverse biological activities, current research indicates that Cyclo(Tyr-Val) itself exhibits limited bioactivity in several standard assays. This technical guide provides a comprehensive overview of the existing knowledge on Cyclo(Tyr-Val), including its chemical properties, reported biological activities (or lack thereof), and detailed experimental methodologies for its study. Furthermore, it explores the broader context of diketopiperazine biosynthesis and potential, yet unconfirmed, roles in intercellular signaling such as quorum sensing.

Chemical and Physical Properties

Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a cyclic dipeptide formed from the amino acids tyrosine and valine. Its fundamental properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C14H18N2O3	[1][3]
Molecular Weight	262.30 g/mol	[1]
CAS Number	21754-25-6	[1][4]
Appearance	White solid	[5]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO.	[3][5][6]

Biological Activities and Quantitative Data

The biological activity of **Cyclo(Tyr-Val)** has been investigated in a limited number of studies. Notably, a 2013 study that isolated **Cyclo(Tyr-Val)** from the marine actinomycete Nocardiopsis gilva reported it to be inactive as an antioxidant, antitumor, or antifungal agent.[5][6]

Another study isolated **Cyclo(Tyr-Val)** from the marine bacterium Pseudomonas putida while investigating compounds with anti-diatom activity. While other compounds from the same extract showed significant activity, the specific activity of **Cyclo(Tyr-Val)** was not highlighted as significant.[2]

To date, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, for the biological activities of **Cyclo(Tyr-Val)**. The table below reflects the current state of knowledge.

Activity	Organism/Ass ay	Result	Quantitative Data (e.g., IC50)	Reference
Antioxidant	Not specified	Inactive	Not Available	[5][6]
Antitumor	Not specified	Inactive	Not Available	[5][6]
Antifungal	Not specified	Inactive	Not Available	[5][6]
Anti-diatom	Not specified	Not reported as significant	Not Available	[2]



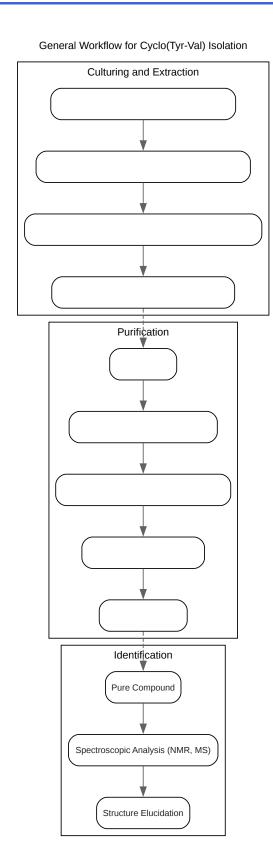
Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of **Cyclo(Tyr-Val)** are not extensively published. However, based on general methods for diketopiperazine chemistry, the following workflows can be proposed.

General Isolation Protocol from Bacterial Culture

This protocol outlines a general procedure for the isolation of diketopiperazines like **Cyclo(Tyr-Val)** from a bacterial source, such as Pseudomonas putida.[2]





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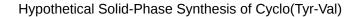
Caption: A generalized workflow for the isolation and identification of Cyclo(Tyr-Val).

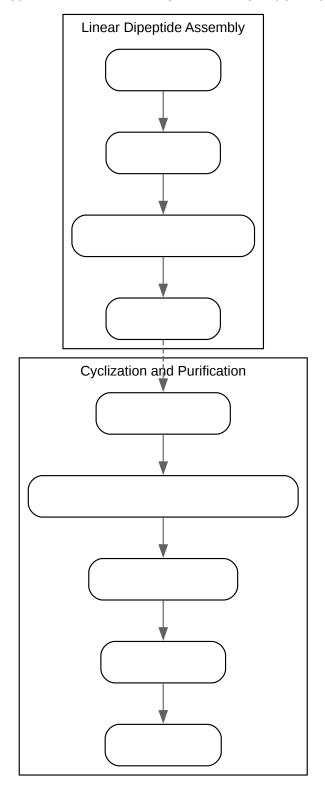


Hypothetical Solid-Phase Synthesis Protocol

A solid-phase synthesis approach for **Cyclo(Tyr-Val)** can be hypothesized based on standard peptide chemistry.







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Caption: A proposed workflow for the solid-phase synthesis of Cyclo(Tyr-Val).



Signaling Pathways

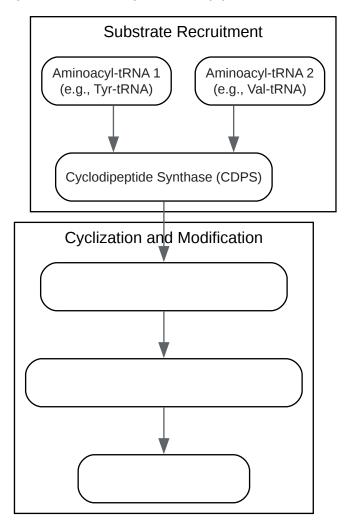
Direct evidence for the modulation of specific signaling pathways by **Cyclo(Tyr-Val)** is currently lacking in the scientific literature. However, as a diketopiperazine, its biosynthesis and potential interactions can be discussed in a broader context.

Biosynthesis of Diketopiperazines

Diketopiperazines are synthesized in microorganisms primarily through two main pathways: one involving nonribosomal peptide synthetases (NRPSs) and another utilizing cyclodipeptide synthases (CDPSs). The CDPS pathway is more recently recognized and involves the use of two aminoacyl-tRNAs as substrates.

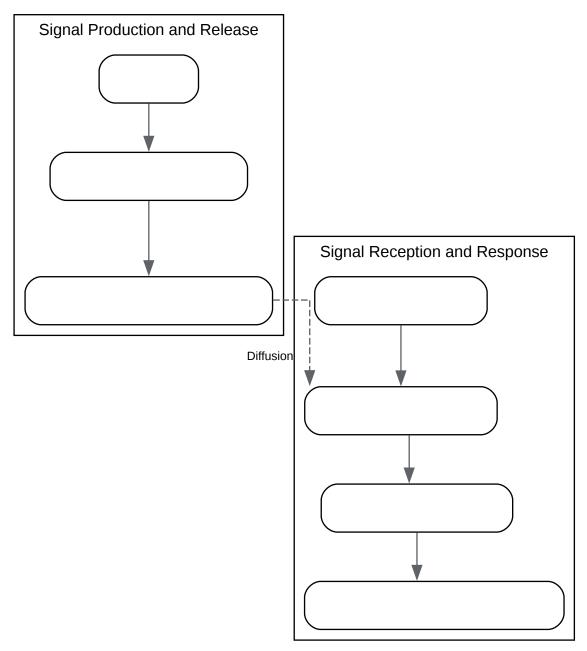


Biosynthesis Pathway of Diketopiperazines via CDPS





Hypothetical Role of Cyclo(Tyr-Val) in Quorum Sensing



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides PMC [pmc.ncbi.nlm.nih.gov]
- 6. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclo(Tyr-Val): A Technical Guide to a Diketopiperazine Secondary Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8070012#cyclo-tyr-val-as-a-secondary-metabolite]

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